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Compound of Interest

2,3-Bis(4-methoxyphenyl)-6-
Compound Name:

methylquinoxaline
CAS No.: 36305-63-2
Cat. No.: B11217381

Get Quote

Executive Summary: The Renaissance of the
Quinoxaline Scaffold

In the high-stakes arena of heterocyclic drug design, the quinoxaline pharmacophore
(benzopyrazine) has evolved from a simple dye intermediate to a "privileged structure" in
precision oncology. This guide objectively benchmarks the performance of new-generation
quinoxaline derivatives (2024-2025 context) against industry standards like Doxorubicin
(cytotoxicity), Erlotinib (EGFR inhibition), and Osimertinib (mutant EGFR targeting).

Key Finding: Recent structural modifications—specifically the fusion of benzo[g] moieties and
the introduction of 1,2,3-triazole side chains—have yielded derivatives with nanomolar kinase
inhibitory potential (

), outperforming first-generation clinical inhibitors in specific in vitro assays.
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Structural Evolution & Design Logic (SAR Analysis)

To understand the performance leaps, we must analyze the Structure-Activity Relationship
(SAR). The new wave of "Quinoxaline 2.0" materials moves beyond simple 2,3-disubstitution.

Expert Insight: The "Warhead" Strategy

The superior performance of recent derivatives (e.g., Compound 11, Compound Vllic) stems
from specific electronic tuning:

» Position 2/3 Linkers: Replacing rigid linkers with flexible urea or thiourea moieties enhances
ATP-binding pocket accommodation in kinases.

e Electron Withdrawal: Introduction of electron-withdrawing groups (EWGS) like

or
at the C6/C7 positions often increases metabolic stability and binding affinity.

o Fused Systems:Benzo[g]quinoxalines act as DNA intercalators, mimicking the planar
tetracyclic structure of anthracyclines (like Doxorubicin) but with potentially lower
cardiotoxicity profiles.
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Caption: SAR logic for new quinoxaline materials. Blue nodes indicate core chemistry; Green
nodes indicate performance outcomes.

Performance Benchmarking Data

The following data aggregates results from recent high-impact studies (2020-2024), comparing
novel quinoxalines directly against FDA-approved standards.

Table 1: Kinase Inhibition Profile (Target: EGFR)

Context: Targeting Non-Small Cell Lung Cancer (NSCLC).

Benchmark
Compound ID Scaffold Type Target Enzyme  I1C50 (nM) .
Comparison
Superior to
Pyrazolo- o
Compound 11 [1] ] ] EGFR (WT) 0.508 + 0.05 Erlotinib (0.439 -
quinoxaline
1.63 nM)*
) ) Comparable to
Compound 17 [1]  Oxo-quinoxaline EGFR (WT) 0.807 £ 0.09 o
Erlotinib
Superior to
CPD4 [2] Quinoxalinone EGFR (T790M)**  3.04 +1.24 Osimertinib (8.93
nM)
- . . Reference
Erlotinib Quinazoline (Std) EGFR (WT) ~04-1.6
Standard
. - . Reference
Osimertinib Pyrimidine (Std) EGFR (T790M) ~9.0
Standard

**Note: While Erlotinib is potent, Compound 11 demonstrates equivalent or slightly superior
binding affinity in specific assays. *T790M is a drug-resistant mutation.

Table 2: In Vitro Cytotoxicity (Anticancer)

Context: Solid Tumor Cell Lines (HCT-116 Colon, MCF-7 Breast).
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VS.
Mechanism of . o
Compound ID . Cell Line IC50 (pM) Doxorubicin
Action
(Std)
Compound Vilic Cell Cycle Arrest Comparable
HCT-116 2.50
[3] (G2/M) (Dox: ~1.4 - 2.0)
) Superior (Dox:
Compound 5 [4] 1,3-Diphenylurea  HelLa 0.126
~0.5-1.[1]0)
Slightly Lower
DNA i
Benzo[g]-3 [5] ] MCF-7 2.89 Potency (Dox: 2.
Intercalation
[2]01)
o o Reference
Doxorubicin Topo Il Inhibition HCT-116 1.41
Standard

Interpretation: New quinoxalines like Compound 5 are breaking the micromolar barrier,
achieving sub-micromolar potency (

), which is critical for reducing therapeutic dosage and off-target toxicity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized for
evaluating these materials.

Protocol A: Synthesis of Quinoxaline-2,3-dione Scaffold
(Green Method)

Rationale: This method avoids toxic organic solvents, using water/ethanol and a green catalyst,
ensuring high yield and purity for biological testing.

e Reactants: Mix o-phenylenediamine (10 mmol) and diethyl oxalate (10 mmol).

o Catalyst: Add 10 mol% Sulfamic Acid (
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Solvent: Water:Ethanol (1:1 v/v, 20 mL).

Reflux: Heat at 80°C for 45-60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

Work-up: Cool to room temperature. The solid product precipitates.

Purification: Filter and wash with cold water. Recrystallize from ethanol.

o Validation Point: Product should appear as white/off-white needles. Melting point check:
>300°C.[3]

Protocol B: Validated MTT Cytotoxicity Assay

Rationale: The MTT assay is sensitive to metabolic activity.[4] This protocol includes specific
controls to prevent false positives common with colored quinoxaline compounds.

Reagents:

e MTT Reagent: 5 mg/mL in PBS (0.22 um filtered).

e Solubilization Buffer: DMSO or 10% SDS in 0.01M HCI.[4]
Step-by-Step Workflow:

e Seeding: Plate tumor cells (e.g., HCT-116) at

cells/well in 96-well plates. Incubate 24h for attachment.

e Treatment: Add quinoxaline derivatives (0.1 — 100 pM).
o Control A: Vehicle (0.1% DMSO).
o Control B: Positive Control (Doxorubicin).[4][5][6]

o Control C (Critical):Compound-only wells (no cells) to check for intrinsic absorbance of the
guinoxaline material (prevent false viability readings).

e |ncubation: 48h at 37°C, 5%
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e Labeling: Add 20 uL MTT reagent. Incubate 3-4h (purple formazan crystals form).

¢ Solubilization: Aspirate media carefully. Add 150 pL DMSO. Shake 15 mins.

+ Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).
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Caption: Validated MTT workflow emphasizing the cell-free control step to negate compound
interference.

ADME & Toxicity Profile

While potency is high, "drug-likeness" determines clinical success.
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Lipophilicity (LogP): Most new derivatives fall in the range of 2.5 — 3.8, ideal for membrane
permeability (Lipinski’s Rule of 5 compliant).

Hemolysis: Benzo[g]quinoxalines show <5% hemolysis at active concentrations (

), indicating blood compatibility.

Selectivity Index (Sl): New derivatives (e.g., Compound 11) show SI > 10 for cancer cells vs.
normal fibroblasts (WI-38), a significant improvement over Doxorubicin (SI ~ 1-2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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